![molecular formula C14H18N2O2S2 B2468812 4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide CAS No. 866011-05-4](/img/structure/B2468812.png)
4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other carbon atoms. They are widely used in medicine for their antibacterial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with a tert-butyl group at the 4-position, and a 3-methyl-1,3-thiazol-2(3H)-ylidene group attached to the nitrogen of the sulfonamide .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might be expected to undergo reactions typical of this class of compounds. This could include nucleophilic substitution reactions at the sulfur atom, or reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and have relatively high boiling points due to their ability to form intermolecular hydrogen bonds .科学的研究の応用
Photodynamic Therapy in Cancer Treatment
The compound has shown potential in photodynamic therapy, a treatment method for cancer. Specifically, a derivative of benzenesulfonamide was incorporated into zinc phthalocyanine to enhance its singlet oxygen quantum yield, making it a promising Type II photosensitizer for cancer treatment via photodynamic therapy. This application utilizes the compound's photophysical and photochemical properties, highlighting its significance in developing therapeutic approaches for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity and DNA Binding
Derivatives of benzenesulfonamide have been studied for their anticancer activity and DNA-binding properties. Mixed-ligand copper(II)-sulfonamide complexes demonstrated significant anticancer activity and DNA cleavage capabilities, indicating their potential as therapeutic agents. The interaction of these compounds with DNA and their consequent antiproliferative activity against human tumor cells highlights their potential in cancer therapy (González-Álvarez et al., 2013).
UV Protection and Antimicrobial Activity in Textile Industry
Benzenesulfonamide derivatives have been utilized in the textile industry for their UV protection and antimicrobial properties. These compounds, when applied to cotton fabrics, not only improve the dyeability of the fabric but also impart beneficial properties such as UV protection and antimicrobial activity, enhancing the functional value of the treated fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antibacterial Activity and Peptide Interaction
The compound's derivatives have shown emergent antibacterial activity, especially when combined with cell-penetrating peptides like octaarginine. This hybrid approach enhances the antibacterial effectiveness against various bacterial strains, offering a novel therapeutic strategy to combat bacterial infections. The specific modes of action and the enhancement in bacterial cell-killing kinetics provided by these drug-peptide complexes underscore their potential in antibacterial therapy (Ratrey et al., 2021).
Safety and Hazards
将来の方向性
Future research on this compound could involve further investigation of its synthesis, characterization of its physical and chemical properties, and testing of its biological activity. It could also involve the development of methods for its large-scale production, and the investigation of its potential applications in medicine or other fields .
特性
IUPAC Name |
(NZ)-4-tert-butyl-N-(3-methyl-1,3-thiazol-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-14(2,3)11-5-7-12(8-6-11)20(17,18)15-13-16(4)9-10-19-13/h5-10H,1-4H3/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCMUKWYLUOVTQ-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2N(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-dimethyl-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2468730.png)
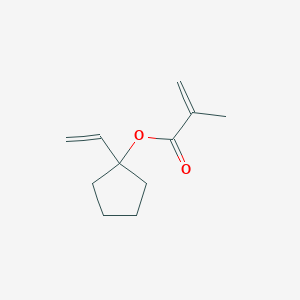
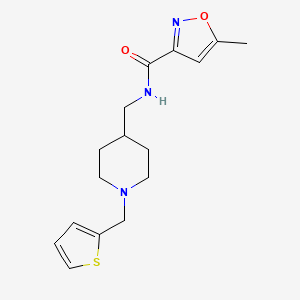
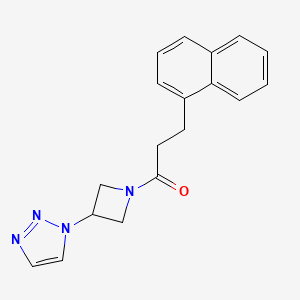
![3-(Tert-butyl)-2-(2-methylpropanoyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2468736.png)
![4-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2468737.png)
![6-Methoxy-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2468739.png)
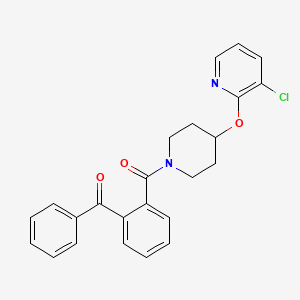
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2468743.png)

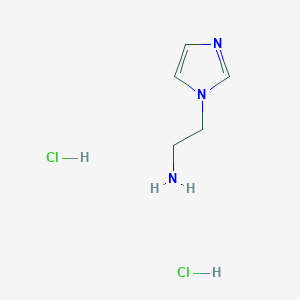
![N-[4-Ethoxy-2-(4-methoxyphenyl)quinolin-6-YL]-4-fluorobenzamide](/img/structure/B2468748.png)
![(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2468750.png)
![benzyl [1-methyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2468752.png)